molecular formula C17H16FNO4 B6410397 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid CAS No. 1261939-35-8

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid

Cat. No.: B6410397
CAS No.: 1261939-35-8
M. Wt: 317.31 g/mol
InChI Key: UCULJXJGBZECCK-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-3-19-16(20)12-8-7-10(9-14(12)18)11-5-4-6-13(17(21)22)15(11)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULJXJGBZECCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691919
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-35-8
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with ethyl isocyanate to form the ethylcarbamoyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the ethylcarbamoyl group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Products include 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylbenzoic acid.

    Reduction: Products include 3-[4-(Ethylamino)-3-fluorophenyl]-2-methoxybenzoic acid.

    Substitution: Products depend on the nucleophile used, such as 3-[4-(Ethylcarbamoyl)-3-alkylphenyl]-2-methoxybenzoic acid.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The methoxy group can participate in electron-donating interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

  • 3-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
  • 3-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-methoxybenzoic acid
  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid

Uniqueness: 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylcarbamoyl group enhances its solubility and potential for hydrogen bonding, while the fluorine atom increases its metabolic stability and binding affinity. The methoxy group further modulates its electronic properties, making it a versatile compound for various applications.

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